7,13-Dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane
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Overview
Description
Preparation Methods
The synthesis of 7,13-Dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane typically involves the reaction of dibenzylamine with triethylene glycol dichloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the macrocyclic structure. The reaction mixture is usually heated to reflux for several hours to ensure complete cyclization. After the reaction is complete, the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
7,13-Dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace one of the functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7,13-Dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes are studied for their potential catalytic properties and as models for biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where its ability to form complexes with metal ions could be utilized for targeted drug delivery.
Mechanism of Action
The mechanism of action of 7,13-Dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocyclic ring act as donor atoms, coordinating with metal ions to form stable chelate complexes. These complexes can interact with various molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved in these interactions depend on the specific metal ion and the biological system being studied .
Comparison with Similar Compounds
7,13-Dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane can be compared with other similar compounds, such as:
1,4,10-Trioxa-7,13-diazacyclopentadecane: This compound lacks the benzyl groups present in this compound, which can affect its complexation properties and reactivity.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: This compound has an additional oxygen atom in the macrocyclic ring, which can influence its ability to form complexes with metal ions and its overall stability.
The uniqueness of this compound lies in its specific structure, which provides a balance between flexibility and rigidity, allowing it to form stable complexes with a variety of metal ions.
Properties
Molecular Formula |
C24H34N2O3 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
7,13-dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane |
InChI |
InChI=1S/C24H34N2O3/c1-3-7-23(8-4-1)21-25-11-15-27-16-12-26(22-24-9-5-2-6-10-24)14-18-29-20-19-28-17-13-25/h1-10H,11-22H2 |
InChI Key |
XUNRUQFHVHCHDT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN(CCOCCOCCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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